2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide
Overview
Description
2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mechanism of Action
2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal activity and an overall calming effect on the brain. This compound has also been shown to increase the levels of dopamine in the brain, which may contribute to its therapeutic effects in substance use disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide is its potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in laboratory experiments.
Future Directions
There are several future directions for research on 2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and Alzheimer's disease. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and interactions with other drugs.
Scientific Research Applications
2-oxo-N-(4-propoxyphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, bipolar disorder, and substance use disorders. This compound has also been investigated for its potential use in the treatment of cognitive impairment associated with aging and Alzheimer's disease.
properties
IUPAC Name |
2-oxo-N-(4-propoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-10-20-12-7-5-11(6-8-12)17-15(19)13-4-3-9-16-14(13)18/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSJLQAOMKKBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CCCNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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